
tert-Butyl 2-(3-(methoxycarbonyl)-4-methylbenzoyl)hydrazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(3-(methoxycarbonyl)-4-methylbenzoyl)hydrazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxycarbonyl group, and a hydrazine carboxylate moiety
Méthodes De Préparation
The synthesis of tert-butyl 2-(3-(methoxycarbonyl)-4-methylbenzoyl)hydrazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methylbenzoic acid with methoxycarbonyl chloride to form the corresponding ester. This ester is then reacted with hydrazine to introduce the hydrazine moiety. Finally, the tert-butyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions .
Analyse Des Réactions Chimiques
tert-Butyl 2-(3-(methoxycarbonyl)-4-methylbenzoyl)hydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
tert-Butyl 2-(3-(methoxycarbonyl)-4-methylbenzoyl)hydrazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research has explored its potential as an anticancer agent, given its ability to interfere with cellular processes and induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(3-(methoxycarbonyl)-4-methylbenzoyl)hydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses .
Comparaison Avec Des Composés Similaires
tert-Butyl 2-(3-(methoxycarbonyl)-4-methylbenzoyl)hydrazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound also contains a tert-butyl group and is used in similar applications, but differs in its piperazine ring structure.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another related compound with a hydrazine moiety, but with different substituents and applications.
These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other compounds in its class.
Propriétés
Formule moléculaire |
C15H20N2O5 |
|---|---|
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
methyl 2-methyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]carbamoyl]benzoate |
InChI |
InChI=1S/C15H20N2O5/c1-9-6-7-10(8-11(9)13(19)21-5)12(18)16-17-14(20)22-15(2,3)4/h6-8H,1-5H3,(H,16,18)(H,17,20) |
Clé InChI |
GUYSXCSJJKCFOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NNC(=O)OC(C)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



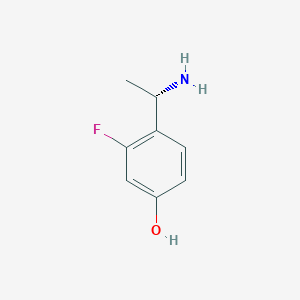
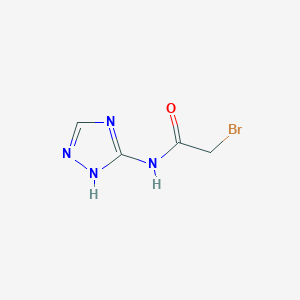

![3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B12847083.png)
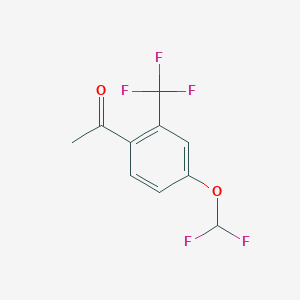
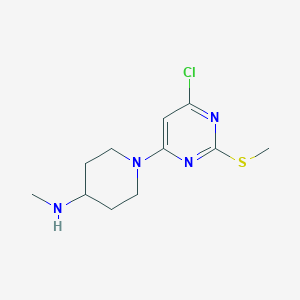

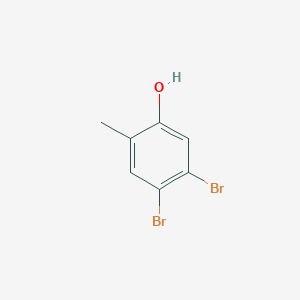
![[1,4'-Bipiperidin]-4-amine](/img/structure/B12847117.png)
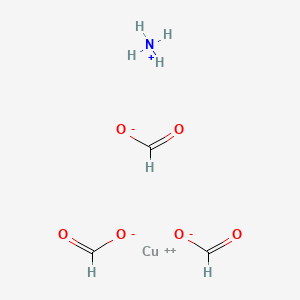
![3-(3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12847124.png)
![N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847126.png)

